
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is a fluorinated organic compound that belongs to the class of pyridines The presence of fluorine atoms in the pyridine ring imparts unique physical, chemical, and biological properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles under basic conditions. For example, the reaction of pentafluoropyridine with malononitrile in the presence of potassium carbonate in dimethylformamide at reflux temperature can yield fluorinated pyridine derivatives .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using fluorinating agents such as sulfur tetrafluoride or elemental fluorine. These methods are optimized for high yield and purity, ensuring the efficient production of the desired fluorinated compounds.
化学反応の分析
Types of Reactions
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, dimethylformamide, and various nucleophiles. Reaction conditions typically involve reflux temperatures and basic or acidic environments depending on the desired reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives .
科学的研究の応用
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique properties.
Industry: Utilized in the development of advanced materials with specific properties such as increased stability and reactivity.
作用機序
The mechanism of action of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A fluorinated pyridine with four fluorine atoms in the ring.
Pentafluoropyridine: A pyridine derivative with all five hydrogen atoms replaced by fluorine.
Trifluoromethylpyridine: A pyridine with a trifluoromethyl group attached to the ring.
Uniqueness
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
(2R)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-3(8(13)14)6-4(9)2-5(10)7(11)12-6/h2-3H,1H3,(H,13,14)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBSAWDONTRJH-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane](/img/structure/B2676112.png)
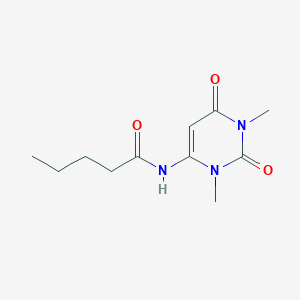

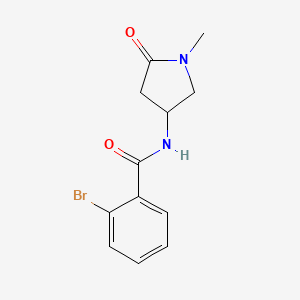
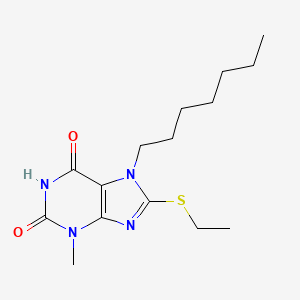
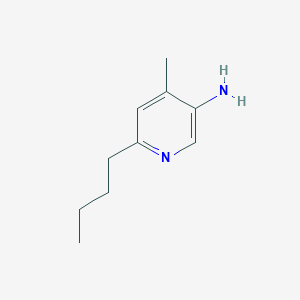
![Pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2676125.png)
![2-(3-methylphenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2676127.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2676131.png)
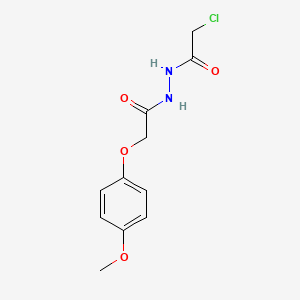
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2676133.png)
![[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2676134.png)
![N-(5-methylisoxazol-3-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676135.png)
